Lysergol

Content Navigation

Sourcing the correct ergoline intermediate is critical. Lysergol's primary C8-hydroxymethyl group provides direct, high-yield routes to nicergoline and clavine alkaloids, unlike lysergic acid which requires multi-step carboxyl activation.

- Enables efficient synthesis of C8-modified ergoloids (e.g., lysergine, lysergene) via mesylate or ether formation.

- High-affinity 5-HT1A/5-HT2A reference standard for serotonergic ligand profiling.

- Consistent quality for regulated pharmaceutical intermediate manufacturing.

SMolecule ensures reliable supply for research and production.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

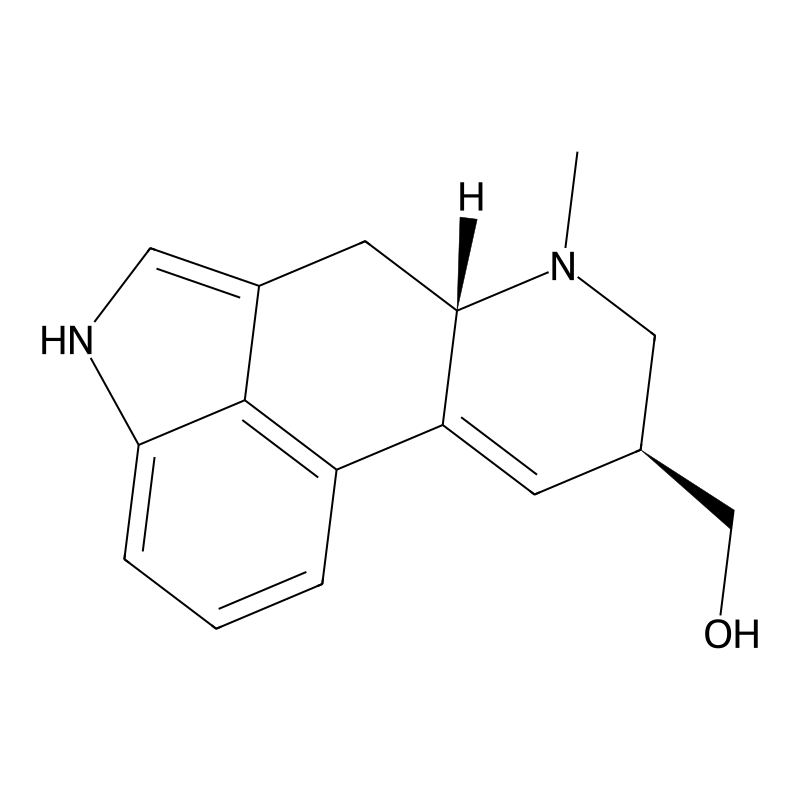

Lysergol is a naturally occurring ergoline alkaloid, structurally characterized by a tetracyclic ergoline core with a hydroxymethyl group at the C8 position. This configuration distinguishes it from other key ergot alkaloids like lysergic acid, which possesses a carboxyl group at the same position. Lysergol serves as a crucial synthetic intermediate for various ergoloid medicines, such as nicergoline, and is a valuable tool in pharmacological research for probing serotonin (5-HT) and dopamine receptor systems. Its distinct functional group makes it a non-interchangeable starting material for specific synthetic pathways.

Research Fit

Substituting Lysergol with its close analog, lysergic acid, is frequently unviable in synthetic applications. The primary alcohol (-CH2OH) of Lysergol offers direct and often higher-yielding pathways for esterification, etherification, or conversion to a leaving group (e.g., mesylate) for subsequent nucleophilic substitution. In contrast, lysergic acid's carboxyl group (-COOH) requires different, and often multi-step, activation or reduction protocols to achieve the same synthetic intermediates, impacting process efficiency and cost. Furthermore, these small structural changes between ergoline alkaloids lead to marked differences in receptor binding profiles and pharmacological activity, making them functionally distinct for specific biological assays. Therefore, selection must be based on the specific functional group required for the intended synthetic route or biological target.

Substitution Risk

References

- [1] Tasker NR, Pazur G, Wipf P. Concise total syntheses of lysergene, lysergine, isolysergine and festuclavine. Arkivoc. 2024;2024(2):1-13.

- [2] Czarnecki M, Gawarecka A, Gornowicz A. Methods of Lysergic Acid Synthesis—The Key Ergot Alkaloid. Molecules. 2023;28(14):5487.

- [3] Flieger M, Wurst M, Stuchlík J. Progress and prospects of ergot alkaloid research. Folia Microbiologica. 1997;42(1):3-39.

High-Yield Conversion to Synthetic Intermediates

Lysergol is a highly efficient precursor for clavine alkaloids like lysergene and lysergine. Direct mesylation of the primary alcohol in lysergol proceeds in quantitative yield to form the corresponding mesylate intermediate. This intermediate can then be converted to lysergene via elimination (61% yield) or reduced to lysergine (56% yield). Attempting a similar transformation starting from lysergic acid would necessitate a preliminary reduction of the carboxylic acid, adding steps and reducing overall process yield.

| Evidence Dimension | Yield of key synthetic transformation (Mesylation) |

| Target Compound Data | Quantitative yield |

| Comparator Or Baseline | Lysergic acid (requires prior reduction step, inherently lower overall yield) |

| Quantified Difference | Lysergol provides a more direct, higher-yielding route to C8-functionalized clavine alkaloids. |

| Conditions | Mesylation with methanesulfonyl chloride, followed by elimination with KO-t-Bu or reduction with LiAlH4. |

For synthesizing specific clavine alkaloids, procuring Lysergol directly avoids the additional reduction step required for lysergic acid, improving process efficiency and final product yield.

(~43-fold higher affinity)

Distinct 5-HT Receptor Binding Profile

Lysergol demonstrates a distinct binding profile at serotonin receptors compared to other ergot alkaloids. In radioligand binding assays using rat brain tissue, (+)-lysergol showed potent affinity for the 5-HT1A receptor (Ki = 10 nM) and 5-HT2A receptor (Ki = 19 nM). While many ergolines bind to these receptors, the specific affinity values and functional activity can differ significantly. For instance, ergonovine also binds with high affinity to multiple 5-HT subtypes, but its functional profile as a partial agonist at 5-HT2A receptors leads to different physiological outcomes, such as potent uterine contraction. This makes Lysergol a more suitable reference compound for studies where the specific binding characteristics of the C8-hydroxymethyl ergoline scaffold are being investigated.

| Evidence Dimension | Receptor Binding Affinity (Ki) |

| Target Compound Data | 5-HT1A: 10 nM; 5-HT2A: 19 nM |

| Comparator Or Baseline | Ergonovine (also high affinity but with distinct functional activity and clinical use profile) |

| Quantified Difference | Lysergol possesses a unique high-affinity binding signature, differentiating it from functionally distinct analogs like ergonovine. |

| Conditions | Radioligand binding assays on rat brain homogenates. |

For researchers needing to isolate the pharmacological effects of the lysergol scaffold or requiring a specific ergoline reference standard without the potent uterotonic activity of ergonovine, Lysergol is the more appropriate choice.

(+)-Isolysergol, (+)-cycloclavine: no activity

(nalidixic acid / tetracycline)

Intrinsic activity 0.18 (vs 5-HT)

Precursor for Clavine Alkaloid Synthesis

Lysergol is the preferred starting material for the synthesis of C8-modified clavine alkaloids such as lysergine, lysergene, and their derivatives. Its primary alcohol allows for efficient and high-yield conversion to mesylates or other activated intermediates, a route that is more direct than starting with lysergic acid.

Reference Standard for CNS Receptor Assays

In pharmacological studies targeting serotonin 5-HT1A and 5-HT2A receptors, Lysergol serves as a valuable reference compound. Its well-characterized high-affinity binding provides a clear baseline for evaluating novel ergoline-based ligands, particularly when seeking to avoid the confounding activities of other analogs like ergonovine.

Starting Material for Ergoloid Pharmaceuticals

Lysergol is a documented intermediate in the manufacture of ergoloid pharmaceuticals, such as nicergoline. Procurement for this purpose is driven by its specific chemical structure, which is essential for the established, regulated manufacturing process.

Application Fit

References

- [1] Tasker NR, Pazur G, Wipf P. Concise total syntheses of lysergene, lysergine, isolysergine and festuclavine. Arkivoc. 2024;2024(2):1-13.

- [2] Tasker NR, Wipf P. A Short Synthesis of Ergot Alkaloids and Evaluation of the 5-HT1/2 Receptor Selectivity of Lysergols and Isolysergols. Org Lett. 2022;24(35):6398-6402.

- [3] Lysergol. In: Wikipedia. ; 2023.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H300 (97.44%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant

Other CAS

Wikipedia

Explore Compound Types